molecular formula C4H11N2+ B1237378 Piperazin-1-ium

Piperazin-1-ium

Cat. No.: B1237378
M. Wt: 87.14 g/mol
InChI Key: GLUUGHFHXGJENI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazin-1-ium is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. It is a derivative of piperazine and is often found in the form of piperazinium salts. This compound compounds are known for their stability and versatility, making them valuable in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-ium compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts for cyclization, aldehydes and isocyanides for the Ugi reaction, and sodium for reduction reactions. Reaction conditions often involve the use of bases such as DBU and solvents like ethanol .

Major Products Formed

The major products formed from these reactions include various piperazine derivatives, such as 1-benzylpiperazine and piperazine N-oxides .

Mechanism of Action

Piperazin-1-ium compounds exert their effects primarily through interaction with GABA receptors. They act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms . This mechanism is utilized in the pharmaceutical industry to develop anthelmintic drugs.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: Another six-membered ring compound with one nitrogen atom.

    Morpholine: A six-membered ring compound with one nitrogen and one oxygen atom.

    Imidazole: A five-membered ring compound with two nitrogen atoms.

Uniqueness of Piperazin-1-ium

This compound compounds are unique due to their dual nitrogen atoms, which provide versatile binding possibilities with metal ions and other molecules. This makes them valuable in the synthesis of complex molecules and in applications requiring strong hydrogen bond interactions .

Properties

IUPAC Name

piperazin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUUGHFHXGJENI-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC[NH2+]1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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